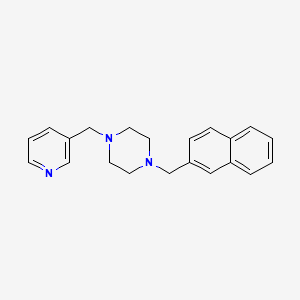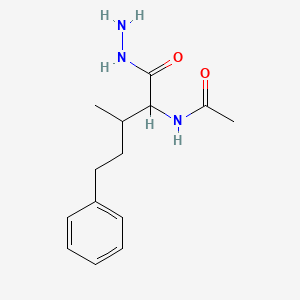methanone CAS No. 921223-97-4](/img/structure/B14175047.png)
[4-(Hept-1-EN-1-YL)phenyl](phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hept-1-EN-1-YL)phenylmethanone is an organic compound that belongs to the class of benzophenones. Benzophenones are widely used in organic chemistry due to their versatile chemical properties and applications in various fields such as pharmaceuticals, cosmetics, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hept-1-EN-1-YL)phenylmethanone can be achieved through several methods. One common approach involves the reaction of acetophenone with hept-1-ene in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions. This method is efficient and provides good yields of the desired product .
Industrial Production Methods
Industrial production of 4-(Hept-1-EN-1-YL)phenylmethanone typically involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and scalability. The reaction is carried out under controlled temperature and pressure to achieve the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(Hept-1-EN-1-YL)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) can convert the compound to its corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
4-(Hept-1-EN-1-YL)phenylmethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the production of UV-absorbing materials and as a photoinitiator in polymerization reactions
Mecanismo De Acción
The mechanism of action of 4-(Hept-1-EN-1-YL)phenylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
4-(tert-Butyl)-1H-pyrrol-3-ylmethanone: Similar in structure but contains a pyrrole ring instead of a hept-1-ene group.
(4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Contains a bromomethyl group and a prop-2-yn-1-yloxy group, making it useful for different chemical applications.
(4-(Phenothiazin-10-yl)phenyl)(pyren-1-yl)methanone: Contains phenothiazine and pyrene groups, used in luminescent materials.
Uniqueness
4-(Hept-1-EN-1-YL)phenylmethanone is unique due to its hept-1-ene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and material science .
Propiedades
Número CAS |
921223-97-4 |
|---|---|
Fórmula molecular |
C20H22O |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
(4-hept-1-enylphenyl)-phenylmethanone |
InChI |
InChI=1S/C20H22O/c1-2-3-4-5-7-10-17-13-15-19(16-14-17)20(21)18-11-8-6-9-12-18/h6-16H,2-5H2,1H3 |
Clave InChI |
AEAUXDZARNULEI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3,4-Dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14174967.png)

![3-Benzyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14174984.png)




![(5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14175029.png)
![4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B14175034.png)

![N-(4-Ethynylphenyl)-7-methoxy-6-[(piperidin-1-yl)oxy]quinazolin-4-amine](/img/structure/B14175044.png)

![1-(3-Phenylpropyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine](/img/structure/B14175060.png)
![[(Methylselanyl)methanetriyl]tris[dimethyl(phenyl)silane]](/img/structure/B14175065.png)
